

# Application Notes and Protocols: GSK163929 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK163929** is a potent and selective, non-peptide antagonist of the C-C chemokine receptor type 5 (CCR5).[1] As a CCR5 antagonist, **GSK163929** inhibits the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, a critical step in the viral lifecycle.[2][3][4][5] The development of **GSK163929** was discontinued due to toxicity concerns.[1] Consequently, extensive clinical data on its use in combination with other antiretrovirals are unavailable. However, based on the mechanism of action of CCR5 antagonists and available data for similar molecules such as Maraviroc, this document provides an overview of the expected interactions and detailed protocols for in vitro evaluation.

# **Mechanism of Action: CCR5 Antagonism**

HIV-1 entry into CD4+ T cells is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[2][3] **GSK163929**, as a CCR5 antagonist, binds to the CCR5 coreceptor, thereby preventing its interaction with the gp120 protein of R5-tropic HIV-1 and blocking viral entry.[2][3][5]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maraviroc and reverse transcriptase inhibitors combinations as potential preexposure prophylaxis candidates PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK163929 in Combination with Other Antiretrovirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8627810#gsk163929-in-combination-with-other-antiretrovirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com